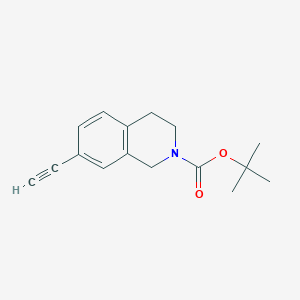
Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Esterification: The carboxylate group can be introduced through esterification, where the carboxylic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions might convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted isoquinolines and their derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacophores: The isoquinoline core is a common pharmacophore in medicinal chemistry, potentially leading to the development of new drugs.
Biological Activity: Studies might explore its activity against various biological targets, including enzymes and receptors.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of new agrochemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, which lacks the ethynyl and tert-butyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
Tert-butyl 7-ethynyl-3,4-dihydroisoquinoline-2(1h)-carboxylate is unique due to the presence of the ethynyl and tert-butyl groups, which can significantly alter its chemical reactivity and biological activity compared to other isoquinolines.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl 7-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-7-13-8-9-17(11-14(13)10-12)15(18)19-16(2,3)4/h1,6-7,10H,8-9,11H2,2-4H3 |
InChIキー |
XRBXLYSFRIWNCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


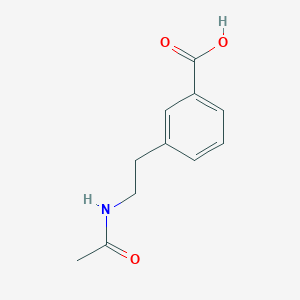


![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
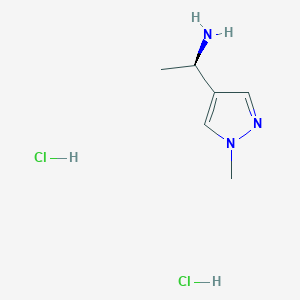
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)

![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
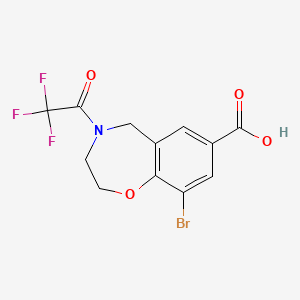
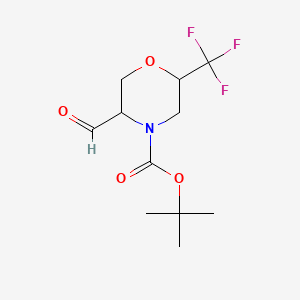

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
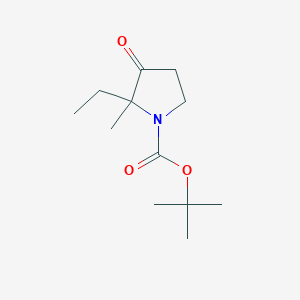
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
